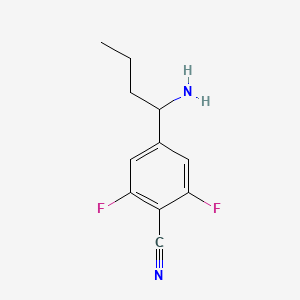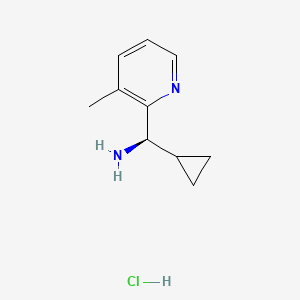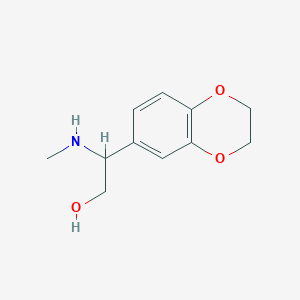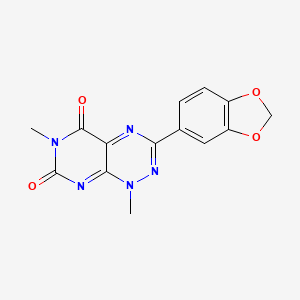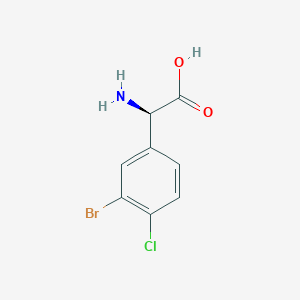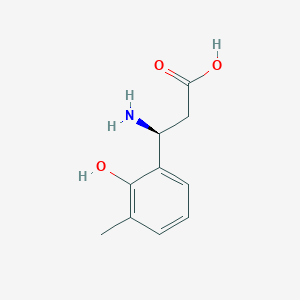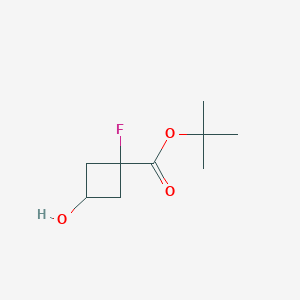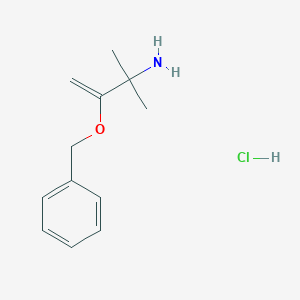
3-(Benzyloxy)-2-methylbut-3-EN-2-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride is an organic compound that features a benzyloxy group attached to a butenamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride typically involves the reaction of benzyl alcohol with 2-methylbut-3-EN-2-amine under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the benzyloxy group. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The double bond in the butenamine backbone can be reduced to form a saturated amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated amines.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-methylbut-3-EN-2-amine: The non-hydrochloride form of the compound.
2-Methylbut-3-EN-2-amine: Lacks the benzyloxy group.
Benzylamine: Contains a benzyl group attached to an amine but lacks the butenamine backbone.
Uniqueness
3-(Benzyloxy)-2-methylbut-3-EN-2-amine hydrochloride is unique due to the presence of both the benzyloxy group and the butenamine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-methyl-3-phenylmethoxybut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-10(12(2,3)13)14-9-11-7-5-4-6-8-11;/h4-8H,1,9,13H2,2-3H3;1H |
InChI Key |
ZQKIGXBXGHGJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=C)OCC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


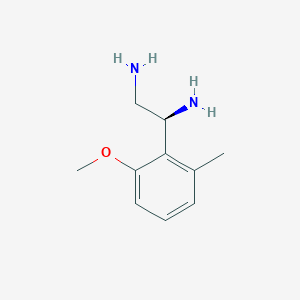
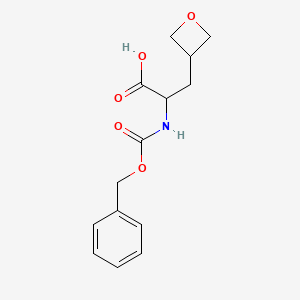
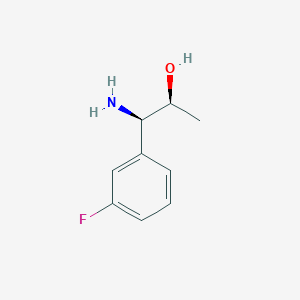
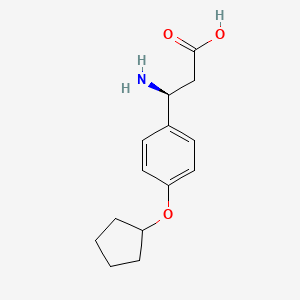
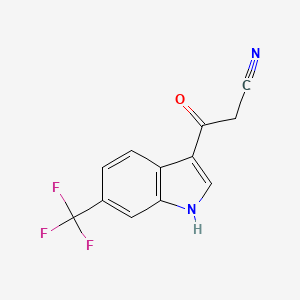
![(1S)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13042431.png)
